molecular formula C6H8N2O2S B031039 Methyl 2-(2-aminothiazol-4-yl)acetate CAS No. 64987-16-2

Methyl 2-(2-aminothiazol-4-yl)acetate

Cat. No. B031039
CAS RN: 64987-16-2
M. Wt: 172.21 g/mol
InChI Key: XTQKFBGFHDNUFY-UHFFFAOYSA-N
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Description

“Methyl 2-(2-aminothiazol-4-yl)acetate” is a reactant used in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides, which are antibacterial agents against S. aureus, E. coli, P. aeruginosa, and K. pneumonia .


Synthesis Analysis

The synthesis of “Methyl 2-(2-aminothiazol-4-yl)acetate” involves various chemical reactions. For instance, it has been used as a reactant in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides . Additionally, it has been involved in the synthesis of 2-aminothiazole-4-carboxylate Schiff bases .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-aminothiazol-4-yl)acetate” is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

“Methyl 2-(2-aminothiazol-4-yl)acetate” is involved in various chemical reactions. For instance, it reacts with other compounds to form N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides . It also reacts with thiourea in ethanol under reflux conditions .


Physical And Chemical Properties Analysis

“Methyl 2-(2-aminothiazol-4-yl)acetate” has a molecular weight of 172.2 Da . Its density is predicted to be 1.353±0.06 g/cm3, and it has a boiling point of 307.3±17.0 °C .

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, including “Methyl 2-(2-aminothiazol-4-yl)acetate”, have shown significant antibacterial activity against various bacteria and pathogens . They have been used in the development of new antimicrobial drugs, which is crucial given the increasing resistance of many bacterial pathogens to existing antibiotics .

Anticancer Activity

Thiazole derivatives have also been studied for their potential anticancer properties . For instance, certain derivatives have shown potent agonistic activity against the β3-Adrenergic Receptor, which has been linked to potential applications in cancer treatment .

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity . This makes them a potential target for the development of new treatments for type 2 diabetes, a condition that is becoming increasingly prevalent worldwide .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been explored in various studies . These compounds could potentially be used in the development of new anti-inflammatory drugs, which are used to treat conditions like arthritis and inflammatory bowel disease .

Antioxidant Activity

Thiazole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Neuroprotective Activity

Thiazole derivatives have shown potential neuroprotective effects . This suggests that they could be used in the development of treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

Antiviral Activity

Thiazole derivatives have been studied for their antiviral properties . This research could lead to the development of new antiviral drugs, which are used to treat viral infections ranging from the common cold to HIV/AIDS .

Antifungal Activity

Finally, thiazole derivatives have shown antifungal activity . This makes them a potential target for the development of new antifungal medications, which are used to treat fungal infections .

Mechanism of Action

Target of Action

Methyl 2-(2-aminothiazol-4-yl)acetate, also known as methyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is an organic compound that has been used as a starting material for organic synthesis It’s worth noting that 2-aminothiazoles, a significant class of organic medicinal compounds, have been utilized as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Mode of Action

It is known that the compound possesses strong coordination ability and displays diverse coordination modes due to the presence of n, o coordination atoms . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure or function.

Biochemical Pathways

It is known that 2-aminothiazoles have been used in the synthesis of compounds with diverse therapeutic roles, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of Methyl 2-(2-aminothiazol-4-yl)acetate include high gastrointestinal absorption, which suggests good bioavailability . The compound has a Log Po/w (iLOGP) of 1.47, indicating its lipophilicity . Lipophilic drugs can cross cell membranes more easily, which can affect their distribution in the body.

Result of Action

Compounds synthesized from 2-aminothiazoles have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests that Methyl 2-(2-aminothiazol-4-yl)acetate may have similar effects.

Action Environment

The action of Methyl 2-(2-aminothiazol-4-yl)acetate can be influenced by environmental factors. . This stability can affect the compound’s action, efficacy, and stability in different environments. Furthermore, the compound’s solubility in various organic solvents can influence its distribution and action in the body.

Safety and Hazards

“Methyl 2-(2-aminothiazol-4-yl)acetate” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

2-Aminothiazole-based compounds, such as “Methyl 2-(2-aminothiazol-4-yl)acetate”, have been widely used to treat various diseases due to their high therapeutic influence . The future research directions could involve designing new biologically active 2-aminothiazole derivatives .

properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQKFBGFHDNUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353317
Record name Methyl (2-amino-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-aminothiazol-4-yl)acetate

CAS RN

64987-16-2
Record name Methyl (2-amino-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
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